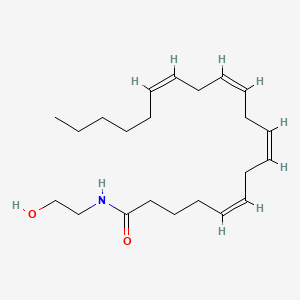

Anandamide

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017453 | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-68-8 | |

| Record name | Anandamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anandamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANANDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Biochemistry of Anandamide

Biosynthesis Pathways of Anandamide (B1667382)

This compound is synthesized "on-demand" from membrane lipid precursors rather than being stored in vesicles. acs.org The primary pathways for its biosynthesis involve the precursor lipid N-arachidonoyl-phosphatidylethanolamine (NAPE) and several enzymatic routes.

Identification of Precursor Lipids (N-Arachidonoyl-Phosphatidylethanolamine, NAPE)

The key precursor for this compound synthesis is N-arachidonoyl-phosphatidylethanolamine (NAPE), a phospholipid derivative found in cell membranes. pnas.orgresearchgate.net The formation of NAPE itself is a crucial first step, catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT). researchgate.netnih.gov This enzyme facilitates the transfer of an arachidonoyl group from the sn-1 position of a phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911). researchgate.netresearchgate.net The presence of both NAPE and the enzymatic machinery necessary for its synthesis has been confirmed in brain tissue, suggesting that the formation of NAPE and its subsequent conversion to this compound are closely linked processes, often stimulated by increases in intracellular calcium levels. nih.gov

Enzymatic Generation via N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD)

The most direct pathway for this compound synthesis from NAPE is through the action of a specific phospholipase D enzyme known as N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). pnas.orgnih.gov NAPE-PLD, a member of the metallo-β-lactamase family, catalyzes the hydrolysis of NAPE to produce this compound and phosphatidic acid. acs.orgnih.govaeajoy.com This enzyme is considered a key player in the biosynthesis of this compound and other related N-acylethanolamines (NAEs). rsc.org Studies have shown that overexpression of NAPE-PLD in cells leads to increased levels of this compound. acs.orgnih.gov The enzyme's activity is calcium-dependent and it is highly expressed in the nervous system, particularly in the axons of specific neuronal populations. acs.orgfrontiersin.orgresearchgate.net

Exploration of NAPE-PLD Independent Biosynthetic Routes and Their Significance

While the NAPE-PLD pathway is significant, research has revealed the existence of alternative, NAPE-PLD-independent routes for this compound biosynthesis. nih.govnih.gov This was notably demonstrated in studies of NAPE-PLD knockout mice, where this compound levels were not significantly reduced in the brain, pointing to the activity of compensatory pathways. acs.orgnih.gov

Two major alternative pathways have been identified:

Phospholipase C (PLC) Pathway : This route involves the hydrolysis of NAPE by a phospholipase C to generate phosphothis compound. pnas.orgnih.gov This intermediate is then dephosphorylated by phosphatases, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) and SHIP1, to yield this compound. nih.govnih.gov This pathway is particularly significant in macrophages, where it is responsible for endotoxin-induced this compound synthesis. pnas.orgnih.gov

α,β-hydrolase 4 (Abhd4) Pathway : Another pathway involves the sequential deacylation of NAPE. An enzyme, such as a secretory phospholipase A2 (sPLA2), can first convert NAPE to lyso-NAPE. researchgate.netresearchgate.net This is followed by further processing by enzymes like α,β-hydrolase 4 (Abhd4) and the phosphodiesterase GDE1 to ultimately produce this compound. nih.govnih.govmdpi.com

The existence of these multiple pathways suggests a complex and tightly regulated system for this compound production, allowing for its synthesis under various physiological conditions and in different cell types. The NAPE-PLD independent routes may be particularly important for rapid, "on-demand" signaling. nih.gov

Catabolism and Inactivation of this compound Signaling

This compound has a short half-life in the body due to rapid enzymatic degradation, which terminates its signaling activity. mdpi.comwikipedia.org

This compound Transport Mechanisms

The process by which this compound, a lipophilic molecule, crosses the aqueous extracellular space and the plasma membrane to reach its intracellular catabolic enzyme FAAH has been a subject of considerable scientific debate. frontiersin.orgnih.govnih.gov The inactivation of this compound signaling depends on its efficient removal from the extracellular space, a process involving cellular uptake and subsequent hydrolysis. nih.gov

Debates on Passive Diffusion vs. Carrier-Mediated Uptake

Two primary models have been proposed to explain how this compound enters the cell: simple diffusion and carrier-mediated transport. nih.govresearchgate.net

The passive diffusion model posits that this compound, being an uncharged and hydrophobic lipid, can readily diffuse across the cell membrane without the need for a specific protein transporter. frontiersin.orgresearchgate.net According to this model, the uptake process is driven by the concentration gradient established and maintained by the rapid intracellular hydrolysis of this compound by FAAH, which is primarily located on the endoplasmic reticulum. frontiersin.orgnih.gov This enzymatic breakdown keeps intracellular this compound concentrations low, favoring its continuous inward movement. researchgate.net

The carrier-mediated uptake model suggests the existence of a dedicated membrane transporter protein that facilitates the movement of this compound across the plasma membrane. nih.gov Evidence for this model has been based on studies showing that this compound uptake is a saturable and temperature-dependent process that can be inhibited by specific pharmacological agents, characteristics typical of protein-mediated transport. frontiersin.org However, the identity of a definitive transmembrane transporter remains elusive, and many proposed inhibitors have been found to have off-target effects. frontiersin.org The current understanding leans towards a model where this compound uptake can be described as a process of diffusion across the membrane, followed by transport within the cell. dntb.gov.ua

Role of Fatty Acid Binding Proteins (FABPs) as Intracellular Carriers

Once this compound crosses the plasma membrane, it must traverse the aqueous cytosol to reach FAAH on intracellular membranes. frontiersin.orgpnas.org Fatty Acid Binding Proteins (FABPs) have been identified as key intracellular carriers that shuttle this compound through this hydrophilic environment. frontiersin.orgrealmofcaring.orgnih.gov

FABPs are a family of small, soluble proteins that bind to hydrophobic ligands like fatty acids and endocannabinoids, effectively increasing their solubility in the cytoplasm. pnas.orgnih.gov Several FABP subtypes, particularly FABP3, FABP5, and FABP7, are expressed in the brain. pnas.orgcuny.edu Overexpression of FABP5 and FABP7 has been shown to significantly increase the rate of this compound uptake and hydrolysis. pnas.org Conversely, pharmacological inhibition of FABPs reduces this compound's delivery to FAAH, leading to elevated brain this compound levels and producing analgesic effects. cuny.edu These findings establish FABPs as crucial intracellular transporters that facilitate the efficient inactivation of this compound. pnas.orgrealmofcaring.orgnih.gov

Characterization of FAAH-like this compound Transporter (FLAT)

A proposed intracellular carrier, termed FAAH-like this compound transporter (FLAT), was identified as a truncated, catalytically inactive splice variant of FAAH-1. nih.govnih.gov It was initially suggested that FLAT could bind to this compound and shuttle it to FAAH for degradation, and that inhibiting FLAT could enhance this compound signaling. nih.gov

However, subsequent research has challenged this role. dntb.gov.ua Further investigation revealed that FLAT expression was not detectable in many tissues where it was first reported. nih.govnih.gov When generated experimentally, FLAT was found to possess residual catalytic activity and was localized to intracellular membranes, similar to FAAH, without contacting the plasma membrane. nih.govnih.gov This localization suggests it cannot function as a transporter from the cell surface. Its ability to potentiate this compound uptake appeared to depend on its slight enzymatic activity rather than a carrier function. nih.gov Therefore, current evidence does not support a role for FLAT as a global intracellular this compound transporter. nih.gov

Contribution of Other Enzymes to this compound Metabolism (e.g., Cyclooxygenase-2)

While FAAH is the primary enzyme responsible for this compound hydrolysis, other enzymatic pathways also contribute to its metabolism, particularly the oxidative pathway mediated by cyclooxygenase-2 (COX-2). nih.govfrontiersin.org

This compound is a substrate for COX-2, which converts it into prostaglandin-ethanolamides (PG-EAs), also known as prostamides. nih.govfrontiersin.orgnih.gov This metabolic route is significant because the resulting prostamides are themselves biologically active molecules with distinct functions. nih.govpreprints.org For example, the metabolism of this compound by COX-2 into PGD2-EA and its derivatives can induce cell death in certain cancer cells. nih.gov The COX-2 enzyme can, in some contexts, even show a preference for endocannabinoids like this compound over arachidonic acid as its natural substrate. frontiersin.org This alternative metabolic pathway highlights a direct interaction between the endocannabinoid and eicosanoid signaling systems and suggests that the effects of nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit COX-2, may extend to modulating this compound levels and activity. nih.govfrontiersin.org

In addition to COX-2, other oxygenases such as lipoxygenases (LOXs) and cytochrome P450 (P450s) can also metabolize this compound, producing hydroxy-anandamides (HETE-EAs) and epoxyeicosatrienoyl-ethanolamides (EET-EAs), respectively, further expanding the metabolic network and range of bioactive lipids derived from this compound. frontiersin.org

Receptor Interactions and Signal Transduction Cascades

This compound, a key endocannabinoid, exerts its physiological effects by interacting with a variety of cellular receptors. These interactions trigger complex intracellular signaling cascades that modulate numerous bodily functions. This section details the molecular and cellular biochemistry of this compound's engagement with its primary receptor targets.

Cannabinoid Receptor Type 1 (CB1R) Agonism and Downstream Signaling Pathways

This compound acts as a partial agonist at the cannabinoid receptor type 1 (CB1R), which is the most abundant G protein-coupled receptor (GPCR) in the brain and is also present in various peripheral tissues. mdpi.commdpi.com The binding of this compound to CB1R initiates a cascade of intracellular events primarily through the coupling to Gi/o proteins. researchgate.net

Activation of CB1R by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This reduction in cAMP consequently attenuates the activity of protein kinase A (PKA). researchgate.net

Furthermore, CB1R activation modulates ion channel activity. It positively couples to A-type and inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability. researchgate.net Conversely, it negatively couples to N-type and P/Q-type calcium channels, thereby inhibiting calcium influx, which is a critical step in neurotransmitter release. researchgate.net

This compound's engagement with CB1R also stimulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating various cellular processes, including cell proliferation, differentiation, and survival. researchgate.net In the context of liver regeneration, this compound-mediated CB1R activation has been shown to promote cell-cycle progression by activating the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for cell survival and proliferation. nih.gov

Key Downstream Signaling Events of CB1R Activation by this compound:

| Signaling Pathway | Effect | Cellular Consequence |

|---|---|---|

| Adenylyl Cyclase | Inhibition | Decreased cAMP production |

| Potassium Channels | Activation | Neuronal hyperpolarization |

| Calcium Channels | Inhibition | Reduced neurotransmitter release |

| MAPK Pathway | Activation | Regulation of cell fate |

Cannabinoid Receptor Type 2 (CB2R) Agonism and Signaling

While this compound has a higher affinity for CB1R, it also functions as a partial agonist at the cannabinoid receptor type 2 (CB2R). mdpi.com CB2R is predominantly expressed in immune cells and is also found in the brainstem and other tissues in lower amounts. nih.gov

The signaling mechanisms of this compound at CB2R are also mediated by Gi/o proteins. In endothelial cells, this compound has been shown to initiate calcium signaling through the activation of CB2R. nih.gov This process involves the activation of phospholipase C (PLC), leading to the formation of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then triggers the release of calcium from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium levels. nih.gov

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation

This compound is recognized as the first identified endogenous ligand for the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. nih.gov TRPV1 is a non-selective cation channel primarily involved in pain perception and is found in nociceptive neurons of the peripheral nervous system, as well as in the brain. nih.gov Molecular dynamics simulations suggest that this compound can enter and bind to TRPV1 through a novel location between helices S1–S4 via the lipid bilayer, in addition to the vanilloid binding pocket. nih.govbohrium.com

This compound exhibits low intrinsic efficacy as a TRPV1 agonist, meaning its effectiveness is highly dependent on the cellular context. nih.govnih.gov Its action can range from a partial to a full agonist depending on several factors, including the density of TRPV1 receptors in a given tissue (receptor reserve). nih.govnih.gov

In tissues with a low receptor reserve, such as the bronchus and trigeminal neurons, this compound behaves as a partial agonist. nih.gov Conversely, in tissues with a high receptor reserve, like blood vessels and the mesenteric arterial bed, it acts as a full agonist. nih.gov The efficacy of this compound at TRPV1 can also be influenced by factors such as receptor phosphorylation, metabolism, and the presence of other signaling molecules. nih.gov For instance, in certain neuronal populations, the constitutive activity of CB1 receptors can tonically inhibit TRPV1 activation. nih.gov

The activation of TRPV1 by this compound can lead to the suppression of excitatory synaptic transmission by promoting the internalization of AMPA receptors, a process that is independent of CB1R. nih.govwsu.edu This highlights a distinct mechanism through which this compound can modulate synaptic strength. nih.gov

Tissue-Dependent Efficacy of this compound at TRPV1 Receptors:

| Tissue | Efficacy |

|---|---|

| Blood Vessels | Full Agonist |

| Mesenteric Arterial Bed | Full Agonist |

| Bronchus | Partial Agonist |

| Dorsal Root Ganglion Neurons | Partial Agonist |

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Emerging evidence indicates that this compound can also directly interact with and activate Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.govmdpi.com There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ. mdpi.com

This compound has been shown to activate both PPARα and PPARγ. mdpi.com The activation of PPARα by this compound and other endocannabinoid-like compounds has been linked to neuroprotective effects. nih.gov Similarly, the anti-inflammatory properties of some cannabinoids are mediated through the activation of PPARγ. nih.gov The interaction with PPARs represents a non-CB1/CB2, non-TRPV1 mechanism through which this compound can regulate gene expression and influence cellular processes such as metabolism, inflammation, and cell differentiation. nih.govmdpi.com

Agonism of PPARα and PPARγ by this compound

This compound has been identified as a direct agonist of both PPARα and PPARγ. nih.govnih.gov Research indicates that this compound's efficacy and potency are greater for PPARα compared to PPARγ. nih.govmdpi.com

In vitro binding and transactivation assays have demonstrated that this compound can bind to the ligand-binding domain of PPARα and stimulate its transcriptional activity. nih.gov Studies have reported EC50 values for this compound's activation of PPARα to be in the range of 10–30 µM. nih.gov

This compound also directly binds to the ligand-binding domain of PPARγ and induces its transcriptional activation. frontiersin.org In different transactivation systems, this compound has been shown to activate PPARγ in a dose-dependent manner, with a reported EC50 of 8 µM. frontiersin.org This interaction has been shown to induce the differentiation of 3T3-L1 fibroblasts into adipocytes, a process mediated by PPARγ. frontiersin.org The adipogenic effects of this compound were inhibited by the PPARγ antagonist GW9662, confirming the role of PPARγ in this process. frontiersin.org

The following table summarizes the agonistic activity of this compound on PPARα and PPARγ.

| Receptor | This compound Activity | Reported EC50 | Key Research Findings |

| PPARα | Direct Agonist | 10-30 µM | Binds to the ligand-binding domain and increases transcriptional activity. nih.govnih.gov |

| PPARγ | Direct Agonist | 8 µM | Binds to the ligand-binding domain, induces transcriptional activation, and promotes adipocyte differentiation. frontiersin.org |

Indirect PPARδ Activation via this compound Metabolites

In contrast to its direct agonism of PPARα and PPARγ, this compound activates PPARδ through an indirect mechanism involving its metabolic breakdown. The primary metabolite responsible for this effect is arachidonic acid. mdpi.com

The process is facilitated by fatty acid-binding protein 5 (FABP5), which transports this compound to the enzyme fatty acid amide hydrolase (FAAH). frontiersin.org FAAH then hydrolyzes this compound into arachidonic acid and ethanolamine (B43304). frontiersin.orgnih.govresearchgate.net The liberated arachidonic acid can then act as a ligand for PPARβ/δ, leading to its activation. mdpi.com This mechanism suggests a dual role for FABP5 in not only promoting the degradation of this compound but also in facilitating the subsequent activation of PPARβ/δ by its metabolite. mdpi.com

Exploration of Other Proposed Receptor Targets (e.g., TRKB)

Recent research has uncovered that this compound can also modulate the activity of the Tropomyosin receptor kinase B (TRKB), the receptor for the brain-derived neurotrophic factor (BDNF). This interaction is complex, involving a coordinated, dose-dependent activation through two other receptors: the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1). nih.govnih.govbiorxiv.orgsemanticscholar.org

At lower concentrations, around 100 nM, this compound induces the phosphorylation and activation of TRKB primarily through its interaction with the CB1 receptor. nih.govnih.gov This CB1-mediated activation of TRKB appears to be independent of BDNF release. nih.gov

However, at higher concentrations, around 200 nM, this compound also engages the TRPV1 receptor. nih.govnih.gov The activation of TRPV1 by this compound triggers the release of BDNF. nih.govnih.govbiorxiv.orgsemanticscholar.org This released BDNF then binds to and activates TRKB, leading to a more pronounced phosphorylation of the receptor. nih.govnih.gov This dual mechanism indicates that the concentration of this compound dictates the pathway through which TRKB is activated.

The table below outlines the dose-dependent activation of TRKB by this compound.

| This compound Concentration | Primary Receptor Involved | Mechanism of TRKB Activation | Role of BDNF |

| Low (~100 nM) | CB1 | Coupling with and phosphorylation of TRKB. nih.govnih.gov | Not directly involved. nih.gov |

| High (~200 nM) | CB1 and TRPV1 | Activation of TRPV1 leads to BDNF release, which then activates TRKB. nih.govnih.govbiorxiv.orgsemanticscholar.org | Essential for activation. nih.govnih.gov |

Physiological and Pathophysiological Roles of Anandamide Signaling

in Central Nervous System Functionality

Anandamide (B1667382), an endogenous cannabinoid, plays a crucial role in modulating a wide array of physiological and pathophysiological processes within the central nervous system (CNS). Its actions are primarily mediated through the activation of cannabinoid receptors, leading to intricate effects on neuronal communication, protection against damage, and the regulation of cognitive and emotional states.

Regulation of Neurotransmission and Synaptic Plasticity

This compound is a key regulator of synaptic transmission and plasticity, the cellular mechanisms underlying learning and memory. It fine-tunes the release of neurotransmitters and modulates the strength of connections between neurons.

This compound functions as a retrograde messenger, a signaling molecule that travels backward across the synapse from the postsynaptic neuron to the presynaptic neuron. kegg.jpnih.gov This unique signaling pathway allows postsynaptic neurons to influence their own incoming signals. Synthesized and released "on-demand" from postsynaptic neurons following an increase in intracellular calcium, this compound travels to the presynaptic terminal. researchgate.netyoutube.com There, it binds to presynaptic CB1 receptors, leading to a reduction in the release of neurotransmitters. kegg.jp

At inhibitory GABAergic synapses, this process is known as Depolarization-induced Suppression of Inhibition (DSI). kegg.jpresearchgate.net By reducing the release of the inhibitory neurotransmitter GABA, this compound temporarily dampens inhibition, thereby influencing the excitability of the postsynaptic neuron. nih.govscirp.org Conversely, at excitatory glutamatergic synapses, this compound's action leads to Depolarization-induced Suppression of Excitation (DSE) by inhibiting the release of glutamate (B1630785). kegg.jpnih.gov This retrograde signaling provides a precise mechanism for the temporal and spatial control of synaptic activity. nih.gov

Interactive Table: this compound's Retrograde Signaling Mechanisms

| Feature | Depolarization-induced Suppression of Inhibition (DSI) | Depolarization-induced Suppression of Excitation (DSE) |

| Synapse Type | GABAergic (Inhibitory) | Glutamatergic (Excitatory) |

| Neurotransmitter | GABA | Glutamate |

| This compound's Action | Binds to presynaptic CB1 receptors | Binds to presynaptic CB1 receptors |

| Effect on Release | Suppresses GABA release | Suppresses Glutamate release |

| Functional Outcome | Reduces synaptic inhibition | Reduces synaptic excitation |

Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a crucial process for learning and memory. nih.govjneurosci.org this compound has a complex, modulatory role in LTP. The effect of this compound on LTP appears to be dependent on the specifics of the induction protocol and the brain region.

Research indicates that pharmacologically elevating this compound levels can impair hippocampal LTP through the activation of CB1 receptors. nih.gov However, other studies suggest that endogenous cannabinoids, including this compound, can enhance LTP by suppressing GABAergic inhibition. nih.govfrontiersin.org This disinhibition allows for a greater postsynaptic depolarization, facilitating the induction of LTP. frontiersin.org The dual influence of this compound highlights its role as a fine-tuner of synaptic plasticity, capable of both inhibiting and facilitating LTP under different physiological conditions. frontiersin.org

Neuroprotection and Neuroinflammation Mechanisms

This compound signaling is integral to the brain's protective responses against injury and inflammation. The endocannabinoid system, including this compound, is activated in response to various insults like traumatic brain injury, ischemia, and excitotoxicity. nih.gov

This compound exerts neuroprotective effects through several mechanisms. By activating CB1 receptors, it can reduce presynaptic glutamate release, thereby mitigating excitotoxicity, a major cause of neuronal death in brain injuries. mdpi.com Furthermore, this compound has been shown to possess anti-inflammatory properties. mdpi.com It can modulate the activity of microglia, the primary immune cells of the CNS. xagena.itnih.gov Upon activation by inflammatory stimuli, microglia can adopt different phenotypes, including a pro-inflammatory (M1) or an anti-inflammatory (M2) state. This compound, primarily through CB2 receptors, can dampen the M1 pro-inflammatory response, reducing the production of inflammatory molecules like nitric oxide. xagena.itnih.gov This shift towards a less inflammatory state helps to limit neuronal damage and promote tissue repair. xagena.it

Interactive Table: Neuroprotective Actions of this compound

| Mechanism | Receptor(s) Involved | Cellular Target | Outcome |

| Anti-excitotoxicity | CB1 | Presynaptic Glutamatergic Neurons | Reduced glutamate release, preventing neuronal overstimulation. |

| Anti-inflammation | CB2 (primarily) | Microglia | Suppression of pro-inflammatory M1 phenotype activation. |

| Apoptosis Regulation | CB1, CB2 | Neurons, Astrocytes | Activation of pro-survival pathways like PI3K/Akt. mdpi.com |

Involvement in Learning, Memory, and Cognitive Processes

The role of this compound in learning, memory, and cognition is multifaceted and complex. The endocannabinoid system is known to modulate various stages of memory, including acquisition, consolidation, and retrieval. nih.gov

The precise effects of this compound on cognitive functions can be contradictory, as both improvements and impairments have been observed. nih.gov This variability can depend on the specific memory task, the brain region involved, and the level of this compound. For instance, studies have shown that elevating this compound levels can impair performance in certain hippocampal-dependent memory tasks, such as object recognition and spatial memory. nih.gov This impairment is linked to the this compound-mediated suppression of LTP, a key component of memory formation. nih.gov Conversely, the endocannabinoid system is also involved in the extinction of aversive memories, a form of learning that is crucial for emotional regulation. squarespace.com

Modulation of Stress Responses and Emotional Regulation

This compound plays a significant role in the modulation of stress and the regulation of emotional behavior. The endocannabinoid system is a vital component of the brain's stress-response circuitry, helping to maintain emotional homeostasis. nih.gov

Acute stress can lead to a rapid reduction in this compound levels in brain regions critical for emotional regulation, such as the prefrontal cortex and amygdala. nih.govnih.gov This decrease in this compound signaling is thought to contribute to the behavioral and emotional consequences of stress. squarespace.com Conversely, enhancing this compound signaling, for example by inhibiting its degradation enzyme, fatty acid amide hydrolase (FAAH), has been shown to produce antidepressant-like and anxiolytic-like effects. squarespace.comnih.gov By bolstering this compound levels, it is possible to temper the physiological and emotional responses to stress, promoting more active coping strategies. nih.gov This suggests that this compound signaling helps to buffer against the negative effects of stress and is crucial for emotional resilience. squarespace.commdpi.com

Influence on Sleep-Wake Cycles

This compound plays a significant role in the modulation of sleep-wake cycles, primarily through its interaction with the endocannabinoid system. Pharmacological studies have demonstrated that the administration of this compound can promote sleep. realmofcaring.org Specifically, systemic injections of this compound have been shown to increase total sleep time in rats. oup.com This soporific effect is mediated by the CB1 receptor, as the effects are blocked by a CB1 receptor antagonist. oup.com

One of the proposed mechanisms by which this compound induces sleep is through its influence on adenosine (B11128), a known sleep-inducing molecule. oup.com Research has shown that this compound administration leads to increased extracellular levels of adenosine in the basal forebrain, a key area for sleep regulation. oup.com This increase in adenosine is correlated with an increase in slow-wave sleep. oup.com The sleep-inducing effects of this compound are blocked when the CB1 receptor antagonist SR141716A is administered, further solidifying the role of this receptor in this compound's hypnotic properties. realmofcaring.orgoup.com

Furthermore, the levels of this compound in the brain exhibit diurnal fluctuations, suggesting a role in the circadian regulation of sleep. realmofcaring.org For instance, in sleep-related brain regions like the pons, this compound levels are highest during the dark phase in rodents, which is their active period. realmofcaring.org This suggests that this compound may accumulate during wakefulness and is then released to promote sleep. realmofcaring.org In humans, plasma concentrations of this compound show a circadian rhythm, being significantly higher upon waking than before sleep. nih.gov This rhythm is disrupted by sleep deprivation, indicating a bidirectional relationship between the endocannabinoid system and circadian processes. nih.gov

The enzyme fatty acid amide hydrolase (FAAH), which degrades this compound, is also implicated in sleep regulation. nih.gov While inhibition of FAAH would be expected to increase this compound levels and thus promote sleep, some studies have shown that FAAH inhibitors can increase wakefulness. nih.gov This paradoxical effect may be due to the accumulation of other lipids metabolized by FAAH, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), which have wake-promoting effects. nih.gov

| Key Finding | Implication for Sleep-Wake Cycle |

| This compound administration increases total sleep time. oup.com | Suggests a direct role of this compound in promoting sleep. |

| This compound increases adenosine levels in the basal forebrain. oup.com | Provides a mechanism for this compound's sleep-inducing effects. |

| This compound levels show diurnal variations in sleep-related brain regions. realmofcaring.org | Implies involvement in the circadian regulation of sleep. |

| FAAH inhibition can paradoxically increase wakefulness. nih.gov | Highlights the complexity of the endocannabinoid system's role in sleep, involving other FAAH substrates. |

Contribution to Brain Reward Circuitry and Motivation

The reinforcing and rewarding properties of this compound appear to be mediated by CB1 receptors. nih.gov Pharmacological inhibition of this compound's degradation, by blocking the enzyme fatty acid amide hydrolase (FAAH), potentiates its effects on the reward system. nih.govcolab.ws This enhancement of this compound levels can influence the rewarding actions of various substances of abuse. nih.govcolab.ws

While this compound itself may not consistently produce conditioned place preference—a measure of reward in animal studies—its interaction with other factors can reveal its motivational effects. escholarship.org For instance, when this compound's breakdown is blocked by an FAAH inhibitor, it can produce conditioned place aversion, suggesting a more complex role than simple reward. escholarship.org This aversive effect may be linked to an interaction between this compound's influence on reward processes and its effects on anxiety. escholarship.org

The endocannabinoid system, including this compound, contributes to brain reward processes by indirectly modulating the activity of dopaminergic neurons. nih.gov CB1 receptors are located in key areas of the reward pathway, such as the ventral tegmental area (VTA) and the nucleus accumbens, where their activation can inhibit neurotransmitter release. nih.gov

| Aspect of Reward and Motivation | Role of this compound |

| Modulation of Reward Circuitry | This compound exerts a general modulatory effect on the brain's reward pathways. nih.govcolab.wsresearchgate.net |

| Reinforcing Properties | Effects are mediated through CB1 receptors and can be potentiated by FAAH inhibition. nih.govnih.gov |

| Motivational Effects | Can produce conditioned place aversion when its degradation is blocked, possibly due to interactions with anxiety systems. escholarship.org |

| Interaction with Dopamine (B1211576) | Indirectly modulates dopaminergic neuron activity in key reward areas like the VTA and nucleus accumbens. nih.gov |

Interplay with Dopaminergic, Serotonergic, and Other Neurotransmitter Systems

This compound's physiological functions are intricately linked with other major neurotransmitter systems, most notably the dopaminergic and serotonergic systems. tessmed.commdpi.com The endocannabinoid system, with this compound as a key signaling molecule, plays a vital modulatory role in the activity of these systems. researchgate.netfrontiersin.org

Dopaminergic System: There is a reciprocal relationship between this compound and dopamine. tessmed.com The endocannabinoid system modulates dopamine activity through both inhibitory and excitatory synapses. tessmed.com this compound can influence dopamine transmission by modulating the activity of the dopamine transporter (DAT). tessmed.com Activation of CB1 receptors, which are found on GABAergic and glutamatergic terminals that synapse onto dopamine neurons, can either facilitate or suppress dopaminergic activity. researchgate.net For example, activation of CB1 receptors on GABAergic terminals can disinhibit dopamine neurons, leading to increased dopamine release in regions like the nucleus accumbens. researchgate.net Conversely, activation of dopamine D2 receptors has been shown to increase this compound concentrations. tessmed.com This interplay has significant implications for conditions associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia. frontiersin.org

Serotonergic System: The endocannabinoid and serotonergic systems are both involved in the body's response to stress and pain. mdpi.com There is evidence of a functional interaction between these two systems. mdpi.comdntb.gov.ua For instance, in the context of stress-induced analgesia, both systems are activated. mdpi.com The activation of CB1 receptors can influence serotonergic neurons. mdpi.com Studies have shown that serotonin (B10506) can trigger the release of endocannabinoids, which then act as retrograde messengers to suppress excitatory synapses. dntb.gov.ua This interaction is complex and can have multidirectional effects, influencing mood, anxiety, and pain perception. mdpi.com

Other Neurotransmitter Systems: this compound's influence extends beyond dopamine and serotonin. Through the activation of CB1 receptors, this compound can modulate the release of other neurotransmitters, including glutamate and GABA. researchgate.net This is a fundamental mechanism by which the endocannabinoid system exerts its widespread modulatory effects throughout the central nervous system. researchgate.net

| Neurotransmitter System | Nature of Interaction with this compound |

| Dopaminergic | Reciprocal modulation; this compound influences dopamine transporter activity and release, while dopamine receptors can affect this compound levels. tessmed.comresearchgate.net |

| Serotonergic | Functional interaction in stress and pain responses; serotonin can trigger endocannabinoid release. mdpi.comdntb.gov.ua |

| Glutamatergic & GABAergic | This compound, via CB1 receptors, modulates the release of glutamate and GABA, acting as a retrograde messenger. researchgate.net |

Peripheral Systemic and Organ-Specific Roles

Immunomodulation and Inflammatory Responses

This compound plays a crucial role in regulating the immune system and inflammatory responses. mdpi.comresearchgate.net The endocannabinoid system, through ligands like this compound, exerts both immunomodulatory and anti-inflammatory effects by interacting with cannabinoid receptors, particularly CB2 receptors which are highly expressed on immune cells. researchgate.net

This compound's immunomodulatory effects are context-dependent. While it is often considered immunosuppressive, its actions can vary. researchgate.net It has been shown to suppress the proliferation of T cells and inhibit the production of pro-inflammatory cytokines. nih.gov For example, this compound can directly suppress cytokine release from CD4+ and CD8+ T cells via CB2 receptors. nih.gov In a mouse model of acute inflammation, this compound was found to decrease the infiltration of myeloid cells like granulocytes and monocytes into the inflamed area. frontiersin.org

In the context of specific inflammatory conditions, this compound has demonstrated protective effects. In a model of acute respiratory distress syndrome (ARDS), treatment with this compound led to reduced infiltration of inflammatory cells in the lung tissue and a decrease in pro-inflammatory cytokine secretion. sc.edu In neuroinflammation, the endocannabinoid system, including this compound, is involved in inherent protective responses. mdpi.com this compound has also been found to inhibit the induction of pro-inflammatory molecules like IL-6 and IL-8 in synovial fibroblasts from patients with rheumatoid arthritis. nih.gov

However, the role of the endocannabinoid system in inflammation can be complex. While this compound largely exerts anti-inflammatory effects, another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), can have both pro- and anti-inflammatory actions depending on the context. researchgate.net

| Immune Cell/Process | Effect of this compound |

| T Cells | Inhibits proliferation and suppresses cytokine release. nih.gov |

| Myeloid Cells (Granulocytes, Monocytes) | Decreases infiltration into inflamed tissues. frontiersin.org |

| Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) | Suppresses production and secretion. nih.govsc.edu |

| Acute Inflammation | Reduces inflammatory cell infiltration and pathology. frontiersin.orgsc.edu |

Reproductive Biology and Developmental Processes

Endometrial Physiology and Early Embryo Implantation

This compound plays a critical and finely tuned role in female reproductive processes, particularly in endometrial physiology and the crucial window of embryo implantation. nih.govnih.gov The levels of this compound in the uterus fluctuate significantly during the menstrual cycle and early pregnancy, indicating its importance in establishing a receptive endometrium. nih.govpnas.org

Research has shown that low levels of this compound are associated with uterine receptivity for embryo implantation, while high levels are correlated with a non-receptive or refractory uterus. nih.govnih.govpnas.org In fact, the lowest levels of this compound are found at the site of embryo implantation. nih.govpnas.org This suggests that a localized decrease in this compound is necessary for successful implantation. nih.gov This precise regulation of this compound levels is largely controlled by the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation. nih.gov

Elevated levels of this compound can be detrimental to early pregnancy. Studies have demonstrated that higher concentrations of this compound can inhibit the development of two-cell embryos to the blastocyst stage and reduce the rate of zona-hatching in vitro. nih.gov This suggests that abnormally high uterine this compound levels could contribute to early pregnancy failure or infertility. nih.gov The endocannabinoid system's role in these processes is primarily mediated through the CB1 receptor. nih.gov

Furthermore, this compound is involved in the extensive tissue remodeling that occurs in the endometrium to prepare for and accommodate the implanting embryo. At physiological concentrations, this compound can promote the migration of human endometrial stromal fibroblasts, a key process in uterine vascular adaptations during early gestation.

| Uterine State | This compound Level | Implication for Implantation |

| Receptive Endometrium | Low nih.govnih.govpnas.org | Promotes successful implantation. |

| Non-receptive Endometrium | High nih.govnih.govpnas.org | Inhibits implantation. |

| Implantation Site | Lowest nih.govpnas.org | Creates a favorable microenvironment for the embryo. |

| Inter-implantation Site | High nih.gov | May prevent improper implantation spacing. |

Correlation with Hormonal Levels (e.g., Estradiol (B170435), Gonadotropins)

The levels of this compound in the plasma fluctuate throughout the normal menstrual cycle, showing a close relationship with gonadotropins and sex steroid hormones. nih.gov Research indicates that plasma this compound concentrations reach their peak during the ovulatory phase and are at their lowest during the luteal phase. nih.govnih.gov A significant positive correlation exists between plasma this compound levels and the serum levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and estradiol. nih.govnih.gov However, no significant correlation has been found with progesterone. nih.govnih.gov

This dynamic interplay suggests that hormones may regulate this compound levels. nih.gov Estradiol, in particular, appears to be an important regulator of this compound. It has been shown to modulate the expression of the CB1 receptor and to stimulate the release of this compound from endothelial cells by inhibiting the enzyme responsible for its degradation, fatty acid amide hydrolase (FAAH). nih.govintegrativemgi.com By down-regulating FAAH activity, estradiol effectively increases this compound levels. integrativemgi.comspandidos-publications.com This interaction is bidirectional, as endocannabinoid activity can, in turn, suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to reduced levels of FSH, LH, and consequently, estrogen. oup.com

The intricate relationship between this compound and these hormones is crucial for reproductive processes. Low levels of this compound are considered a prerequisite for successful embryo implantation and the maintenance of pregnancy, while a surge in this compound levels is observed near the onset of labor, suggesting a role in facilitating this process. integrativemgi.com

Table 1: Correlation of Plasma this compound with Hormonal Levels During the Menstrual Cycle

| Menstrual Phase | Relative this compound Level | Correlation with Estradiol | Correlation with LH | Correlation with FSH |

| Early Follicular | Moderate | Positive | Positive | Positive |

| Late Follicular | Slightly Lower than Early Follicular | Positive | Positive | Positive |

| Ovulatory | Peak | Strong Positive | Strong Positive | Strong Positive |

| Luteal | Lowest | Positive | Positive | Positive |

Cardiovascular System Regulation

This compound is a potent vasodilator, capable of inducing relaxation in a variety of vascular beds, which contributes to its role in modulating blood pressure. nih.gov Its vasorelaxant effects are complex and can be mediated through multiple mechanisms that are both endothelium-dependent and endothelium-independent. nih.govnih.gov

One of the primary mechanisms involves the activation of cannabinoid receptors, particularly CB1 receptors located in the vasculature. physiology.org However, the vasorelaxant effects of this compound are not solely dependent on CB1 activation. nih.gov In some vascular beds, such as the rat mesenteric artery, this compound-induced vasodilation is mediated by an endothelial receptor that is sensitive to the CB1 antagonist SR141716A but distinct from classical CB1 receptors. ahajournals.org

Furthermore, this compound can induce vasorelaxation through the activation of vanilloid receptors (TRPV1) on perivascular sensory nerves, stimulating the release of calcitonin gene-related peptide (CGRP), a potent vasodilator. nih.gov However, this mechanism is not universal across all blood vessels. nih.gov In rat coronary arteries, for instance, this compound-induced relaxation does not involve endothelium-derived factors, metabolism into other vasoactive compounds, or the activation of CB1, CB2, or vanilloid receptors, suggesting the involvement of other pathways, possibly related to potassium channel activation. nih.gov

The hypotensive effects of this compound observed in vivo are primarily mediated by the CB1 receptor and are influenced by the existing sympathetic tone. ahajournals.org In hypertensive states, the endocannabinoid system appears to be upregulated, and this compound contributes to counteracting the elevated blood pressure. ahajournals.org

In addition to its effects on vascular tone, this compound also influences cardiac function by regulating myocardial contractility. nih.gov The administration of this compound has been shown to decrease cardiac contractility in anesthetized animals, an effect mediated through the activation of CB1 receptors. nih.gov In hypertensive rats, preventing the degradation of endogenous this compound leads to a reduction in the inappropriately increased cardiac contractility. ahajournals.org This suggests that in certain pathophysiological conditions like hypertension, the endocannabinoid system, through this compound, plays a compensatory role by attenuating cardiac workload. ahajournals.org There is also evidence that this compound can decrease the contractile performance of human atrial muscle. ahajournals.org

Nitric oxide (NO), a key signaling molecule and potent vasodilator, plays a significant role in the cardiovascular effects of this compound. nih.govmdpi.com The vasorelaxant action of this compound in several vascular beds, including human mesenteric arteries, is dependent on the production of NO by the endothelium. nih.gov This NO-dependent vasorelaxation is inhibited by blockers of endothelial nitric oxide synthase (eNOS). nih.gov

This compound can elicit a rapid and transient release of NO through the activation of endothelial TRPV1 receptors in the rat arterial mesenteric bed. nih.gov This suggests a direct link between this compound signaling and the NO pathway in the endothelium. The interaction between this compound and NO is crucial for the regulation of vascular homeostasis. nih.gov Interestingly, in some experimental models, chronic inhibition of NO synthase has been shown to enhance the vasorelaxant potency of this compound, suggesting a complex interplay between these two signaling pathways. nih.govscilit.com

Gastrointestinal Motility and Inflammation Pathways

The endocannabinoid system, with this compound as a key component, is a critical modulator of gastrointestinal (GI) physiology, influencing both motility and inflammatory processes. mdpi.comphysiology.org this compound generally inhibits GI motility. mdpi.com This effect is primarily mediated by the activation of CB1 receptors located in the enteric nervous system, which in turn inhibits the release of neurotransmitters that stimulate gut contractions. mdpi.comnih.gov

In inflammatory conditions of the intestine, the endocannabinoid system is often upregulated. nih.govresearchgate.net This can involve an increase in the expression of cannabinoid receptors or elevated levels of endocannabinoids like this compound. nih.gov This upregulation is considered a protective response aimed at reducing inflammation and the associated increase in motility. nih.gov For instance, in experimental models of colitis, this compound levels are significantly increased in the colon. nih.gov Further elevation of this compound levels, either through administration of an this compound reuptake inhibitor or by genetic inactivation of its degrading enzyme FAAH, has been shown to ameliorate intestinal inflammation. nih.gov

This compound's anti-inflammatory effects in the gut are mediated through various pathways. Activation of CB1 receptors can suppress the production of pro-inflammatory mediators. researchgate.net Additionally, this compound can activate TRPV1 receptors on primary afferent neurons, which can have dual effects: pro-inflammatory upon initial activation and anti-inflammatory following desensitization. nih.govresearchgate.net

Table 2: Role of this compound in Gastrointestinal Function

| Function | This compound's Role | Primary Receptor Involved | Mechanism of Action |

| Motility | Inhibitory | CB1 | Inhibition of neurotransmitter release in the enteric nervous system. |

| Inflammation | Protective/Anti-inflammatory | CB1, CB2, TRPV1 | Suppression of pro-inflammatory mediators; modulation of immune cell function. |

Metabolic Regulation (e.g., glucose and lipid metabolism)

This compound and the endocannabinoid system play a significant role in the regulation of energy metabolism, including glucose and lipid metabolism. mdpi.com The endocannabinoid system influences appetite and body weight, and its dysregulation has been implicated in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). mdpi.comwikipedia.org

Elevated levels of this compound have been found in individuals with nonalcoholic fatty liver disease, nonalcoholic steatohepatitis, and liver fibrosis. wikipedia.org In fact, this compound has been identified as a potential biomarker for the severity of NAFLD. nih.gov Studies in mice have shown that a high-fat diet increases this compound levels in the liver and promotes lipogenesis, suggesting a role for this compound in the development of obesity. wikipedia.org

Regarding glucose metabolism, acute administration of this compound in mice has been shown to stimulate lipolysis by altering insulin (B600854) signaling after a glucose load. researchgate.net Specifically, this compound can induce a transient increase in plasma glycerol (B35011) and delay the decrease in free fatty acids that normally occurs after glucose intake, suggesting an interference with insulin's anti-lipolytic action. researchgate.net This effect appears to be mediated through the CB1 receptor. researchgate.net

Bone Metabolism and Homeostasis

The endocannabinoid system (ECS), including its key signaling molecule this compound, plays a significant role in the regulation of bone metabolism and the maintenance of skeletal homeostasis. pnas.orgresearchgate.net This complex system, comprising cannabinoid receptors, endogenous ligands like this compound, and their metabolic enzymes, is present within the skeleton and actively participates in the continuous process of bone remodeling. pnas.orgnih.gov Bone remodeling is a dynamic equilibrium between the bone-forming activity of osteoblasts and the bone-resorbing activity of osteoclasts, a balance crucial for maintaining skeletal integrity. escholarship.org

Research has confirmed the presence of the main components of the ECS in skeletal tissue. Osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and their precursor cells are capable of synthesizing the endocannabinoids this compound and 2-arachidonoylglycerol (2-AG). researchgate.netnih.gov The enzymes responsible for this compound synthesis (such as N-acyl phosphatidylethanolamine (B1630911) phospholipase D, or NAPE-PLD) and degradation (fatty-acid amide hydrolase, or FAAH) are also found in bone cells. escholarship.org Furthermore, cannabinoid receptors, specifically CB1 and CB2, are expressed by osteoblasts, osteocytes, and osteoclasts, indicating that these cells are responsive to endocannabinoid signaling. escholarship.orgnih.gov

This compound's influence on bone metabolism is primarily mediated through these cannabinoid receptors. The activation of CB2 receptors, which are highly expressed in bone cells, appears to be particularly important. cas.cz Studies show that activation of CB2 receptors stimulates bone formation and suppresses bone resorption. nih.gov This dual action suggests a protective role for CB2 signaling in maintaining bone mass. Conversely, mice lacking the CB2 receptor exhibit an accelerated rate of age-related bone loss, underscoring the receptor's importance in skeletal health. nih.gov

The CB1 receptor also contributes to the regulation of bone mass, although its role is complex. CB1 receptors are found on sympathetic nerve terminals that innervate bone tissue, where they can modulate the release of neurotransmitters that influence osteoblast activity. nih.gov Genetic inactivation of the CB1 receptor in mice has been shown to result in a higher peak bone mass, associated with a reduction in osteoclast numbers and bone resorption. pnas.org This suggests that tonic activation of CB1 receptors may restrain bone formation.

In addition to the classical cannabinoid receptors, the transient receptor potential vanilloid type 1 (TRPV1) channel, which can also be activated by this compound, is expressed in human osteoclasts and participates in bone homeostasis. cas.cz Activation of TRPV1 by this compound in these cells can stimulate osteoclast activity. cas.cz This highlights the intricate and sometimes opposing pathways through which this compound can influence bone remodeling.

The local production of this compound within the bone microenvironment suggests it acts as a paracrine signaling molecule, regulating the activity of adjacent bone cells. researchgate.netescholarship.org Levels of this compound measured in mouse trabecular bone are significantly higher than those in the blood, supporting the concept of local synthesis and action. escholarship.org

Table 1: Research Findings on this compound's Role in Bone Metabolism

| Component | Location/Function in Bone | Effect of this compound/ECS Activation | Key Findings | References |

|---|---|---|---|---|

| This compound (AEA) | Produced locally by osteoblasts and in bone marrow. | Modulates bone cell activity. | Levels are higher in bone than in blood, suggesting local regulation. escholarship.org Cultured osteoblasts produce this compound. pnas.orgresearchgate.net | pnas.orgresearchgate.netescholarship.org |

| CB1 Receptor | Expressed on sympathetic nerve terminals near osteoblasts; also on osteoclasts. | Activation can restrain bone formation and promote resorption. | Genetic inactivation of CB1 leads to higher peak bone mass and reduced osteoclast numbers. pnas.org | pnas.orgnih.gov |

| CB2 Receptor | Highly expressed on osteoblasts, osteocytes, and osteoclasts. | Activation stimulates bone formation and suppresses bone resorption. | CB2-deficient mice show accelerated age-related bone loss. nih.govnih.gov CB2 activation can prevent ovariectomy-induced bone loss. nih.gov | nih.govcas.cznih.gov |

| TRPV1 Receptor | Expressed on osteoclasts. | Activation by this compound stimulates osteoclast activity. | Provides an alternative pathway for this compound to influence bone resorption. cas.cz | cas.cz |

| FAAH (Degrading Enzyme) | Present in bone cells. | Breaks down this compound, terminating its signal. | Its presence allows for tight regulation of local this compound levels. escholarship.org | escholarship.org |

Renal Physiology and Function

This compound and the endocannabinoid system are integral to the regulation of kidney function, influencing both renal hemodynamics and tubular transport processes. nih.govnih.gov The components necessary for a functional this compound signaling system, including the compound itself, its metabolic enzymes, and its receptors (CB1 and CB2), are present within the kidney. nih.govnih.gov this compound has been identified in kidney homogenates and in cultured renal cells such as endothelial and mesangial cells. nih.gov

One of the primary roles of this compound in the kidney is the modulation of renal blood flow. It acts as a vasodilator, particularly on the juxtamedullary afferent arterioles, which are critical for regulating blood flow into the glomerulus. nih.gov This vasodilation is mediated primarily through the activation of CB1 receptors located on the vascular endothelium. pnas.orgnih.gov Upon binding to the CB1 receptor, this compound stimulates the release of nitric oxide (NO), a potent vasodilator. nih.gov This effect can be blocked by both CB1 receptor antagonists and inhibitors of nitric oxide synthase, confirming the pathway's mechanism. nih.gov By promoting vasodilation of the afferent arterioles, this compound can increase renal blood flow and potentially influence the glomerular filtration rate.

Beyond its hemodynamic effects, this compound also plays a role in regulating sodium and water balance. pnas.orgnih.gov It directly influences tubular transport, specifically in the thick ascending limb (TAL) of the loop of Henle, a segment responsible for reabsorbing a significant portion of filtered sodium chloride. nih.gov this compound inhibits active sodium chloride reabsorption in the TAL, which in turn reduces the energy required for this process, measured as a decrease in transport-related oxygen consumption. nih.gov This inhibitory action is also mediated by the CB1 receptor and involves the nitric oxide synthase system. nih.gov By inhibiting sodium reabsorption, this compound can promote natriuresis (sodium excretion) and diuresis (water excretion), contributing to the regulation of extracellular fluid volume and blood pressure. nih.govnih.gov

The renal medulla, in particular, appears to be a key site for this compound activity. Under conditions of increased renal perfusion pressure, the synthesis and release of this compound in the medulla are stimulated. nih.gov The local enzymatic profile in the medulla favors the actions of this compound, which can then act locally to influence tubular reabsorption of sodium and water. nih.govnih.gov This suggests that the renal this compound system may function as a unique antihypertensive mechanism, helping to lower arterial blood pressure in response to volume expansion or increased pressure. nih.gov

Table 2: Effects of this compound on Renal Physiology and Function

| Parameter | Effect of this compound | Mechanism | Location of Action | References |

|---|---|---|---|---|

| Renal Blood Flow | Vasodilation of afferent arterioles | Activation of CB1 receptors on endothelial cells, leading to nitric oxide (NO) release. | Juxtamedullary afferent arterioles. | nih.gov |

| Sodium Transport | Inhibition of active NaCl reabsorption | Activation of CB1 receptors, involving the nitric oxide synthase system. | Thick ascending limb (TAL) of the loop of Henle. | nih.gov |

| Water Reabsorption | Promotes diuresis (water excretion) | Secondary to the inhibition of sodium reabsorption. | Renal tubules, particularly the loop of Henle. | nih.gov |

| Blood Pressure Regulation | Contributes to lowering blood pressure | Promotes vasodilation and natriuresis. | Renal vasculature and tubules. | pnas.orgnih.gov |

Mechanisms of Pain Modulation and Nociception

This compound is a critical mediator in the body's intrinsic pain-modulating systems, exerting its effects at peripheral, spinal, and supraspinal levels. nih.gov The analgesic properties of this compound are primarily channeled through the activation of cannabinoid CB1 receptors, although other receptors, such as TRPV1, also play a significant and complex role. nih.govcas.cz

Peripheral Mechanisms: At the site of injury or inflammation, this compound signaling provides a powerful inhibitory control over pain initiation. nih.govescholarship.org Peripheral terminals of nociceptive (pain-sensing) neurons express CB1 receptors. nih.gov When tissues are damaged, local production and release of this compound are stimulated. nih.gov This locally produced this compound then acts on the presynaptic CB1 receptors on sensory nerve endings, inhibiting the release of excitatory neuropeptides that would otherwise transmit pain signals to the central nervous system. nih.gov This action effectively acts as a gating mechanism, controlling the access of pain-related information to the spinal cord and brain. nih.govescholarship.org Studies using peripherally restricted inhibitors of the this compound-degrading enzyme FAAH have shown that increasing local this compound levels in peripheral tissues produces significant antinociceptive effects in models of inflammatory and neuropathic pain, without causing central side effects. nih.gov

Spinal Cord Mechanisms: The dorsal horn of the spinal cord is a crucial integration center for nociceptive signals. nih.govnih.gov this compound profoundly modulates synaptic transmission at the first synapse of the pain pathway, located in the superficial laminae of the dorsal horn. nih.govnih.gov CB1 receptors are highly expressed on the presynaptic terminals of primary nociceptive neurons that synapse here. nih.govcas.cz Activation of these spinal CB1 receptors by this compound inhibits the release of neurotransmitters like glutamate, thereby dampening the transmission of pain signals to second-order neurons that ascend to the brain. nih.govcas.cz There is evidence for a tonic, or continuous, activation of spinal CB1 receptors that helps maintain the normal nociceptive threshold. nih.gov

This compound's role at the spinal level is complicated by its interaction with the TRPV1 receptor, which is also highly expressed on the central terminals of nociceptive neurons. nih.govnih.gov While CB1 activation is generally inhibitory, TRPV1 activation is typically excitatory. cas.cznih.gov Therefore, this compound can have dual effects at this synapse. Under normal conditions, this compound application can result in a balance of inhibition and excitation. However, in states of peripheral inflammation, the balance shifts to favor this compound-mediated inhibition of nociceptive signals. cas.cznih.gov

Supraspinal Mechanisms: this compound also modulates pain perception at higher brain centers, particularly within the periaqueductal gray (PAG), a key area in the descending pain-suppression pathway. pnas.org The PAG contains a high density of CB1 receptors and the machinery to synthesize and degrade this compound. pnas.org Research shows that noxious stimuli, such as a chemical irritant applied to a paw, trigger a substantial increase in the release of this compound within the PAG. pnas.org This release of this compound activates local CB1 receptors, which in turn engages descending pathways that modulate and suppress pain processing at the spinal cord level. pnas.org This indicates that this compound is an important neurotransmitter within a descending cannabinergic pain-suppression system that is activated by pain itself. pnas.org

| Supraspinal | CB1 | Released in the periaqueductal gray (PAG) in response to pain, activating descending pain-inhibitory pathways. | Top-down modulation and suppression of pain signals at the spinal level. | pnas.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | AEA |

| N-arachidonoylethanolamine | AEA |

| 2-arachidonoylglycerol | 2-AG |

| N-acyl phosphatidylethanolamine | NAPE |

| Nitric Oxide | NO |

Pharmacological Modulation of Anandamide Signaling in Research

Strategies Targeting Anandamide (B1667382) Degradation this compound's biological activity is terminated primarily by enzymatic hydrolysis. Inhibiting these enzymes leads to increased endogenous this compound levels, thereby enhancing endocannabinoid signaling.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors as Research Tools (e.g., URB597, PF-3845) Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the intracellular degradation of this compound, cleaving it into arachidonic acid and ethanolaminedaneshyari.com. Consequently, inhibiting FAAH has become a significant research strategy to elevate endogenous this compound levels and investigate the physiological effects of enhanced endocannabinoid tonenih.gov.

Several FAAH inhibitors have been developed and widely used as research tools. URB597 is an irreversible FAAH inhibitor that has demonstrated analgesic effects in various animal models of pain nih.govresearchgate.net. Research using URB597 has shown it can increase this compound levels in the brain and spinal cord nih.gov. PF-3845 is another potent and selective FAAH inhibitor that has been utilized in research to study inflammatory pain and neuroinflammation nih.govtocris.commdpi.com. Studies have shown that PF-3845 can reduce inflammatory pain through a cannabinoid receptor-dependent mechanism and increase this compound levels in the brain and spinal cord nih.govtocris.com. Both URB597 and PF-3845 have been characterized for their inhibitory activity on FAAH in research settings, demonstrating high selectivity mdpi.com.

Research findings using FAAH inhibitors like URB597 and PF-3854 have provided evidence for the involvement of this compound in various processes, including pain modulation and neuroinflammation nih.govmdpi.com. For instance, studies in mice have shown that FAAH inhibitors can reverse LPS-induced tactile allodynia, an effect mediated by the activation of both CB1 and CB2 receptors nih.gov.

Agents Modulating this compound Transport The cellular uptake of this compound from the extracellular space is a crucial step before its intracellular degradation by FAAH. This process is thought to involve a transport mechanism, although the precise transporter remains to be fully characterizeddaneshyari.comwikipedia.org. Research agents that modulate this transport are valuable tools for studying this compound's movement across cell membranes.

Transport Inhibitors (e.g., AM404, AM1172) and Their Mechanisms of Action this compound transport inhibitors are compounds that interfere with the cellular uptake of this compound, leading to increased extracellular concentrations and potentially enhanced receptor activation. AM404 (N-(4-hydroxyphenyl)-arachidonamide) was one of the first compounds reported to inhibit this compound uptakewikipedia.orgnih.gov. Initially, its mechanism was linked to FAAH inhibition, but later research in FAAH knockout mice suggested that AM404 inhibits a selective transport mechanism independent of FAAH activitywikipedia.orgnih.gov. AM404 has been shown to block this compound internalization in neurons and astrocytesnih.govnih.gov.

AM1172 (N-(5Z, 8Z, 11Z, 14Z eicosatetraenyl)-4-hydroxybenzamide) is another compound that has been shown to block this compound internalization in rodent cortical neurons and human astrocytoma cells nih.govnih.gov. Research indicates that AM1172 inhibits this compound uptake without acting as a FAAH substrate or inhibitor, suggesting it targets the transport mechanism directly and has increased metabolic stability compared to some other inhibitors nih.govopenaccessjournals.com. These transport inhibitors serve as important tools to differentiate the roles of transport and enzymatic degradation in regulating this compound signaling in research.

FABP Ligands and Their Impact on this compound Levels Fatty acid-binding proteins (FABPs), particularly FABP5 and FABP7, have been identified as intracellular carriers that transport this compound from the cell membrane to the endoplasmic reticulum where FAAH is locatedfrontiersin.orgnih.govfrontiersin.org. Research has shown that FABPs play a critical role in the intracellular trafficking and subsequent degradation of anandamidefrontiersin.orgnih.gov.

Ligands that bind to FABPs can impact this compound levels by interfering with this transport process. Research has demonstrated that competitive FABP ligands or inhibitors can attenuate this compound uptake and hydrolysis, leading to increased this compound levels frontiersin.org. For example, studies using the non-fatty acid FABP inhibitor BMS309403 have confirmed the role of FABPs as this compound carriers frontiersin.org. Inhibiting FABPs has been shown in research to reduce the delivery of this compound to FAAH, thereby decreasing its breakdown and raising its intracellular levels frontiersin.orgnih.gov. This highlights FABPs as potential research targets for modulating endocannabinoid tone.

Development and Application of Synthetic this compound Analogs and Receptor Ligands in Research The development of synthetic this compound analogs and receptor ligands has been crucial for dissecting the complexities of the endocannabinoid system in research. These compounds can be designed to have altered metabolic stability, selectivity for specific cannabinoid receptors (CB1, CB2), or activity at other targets like TRPV1 receptors, which are also activated by anandamideguidetopharmacology.orgroyalsocietypublishing.orgrndsystems.com.

Synthetic analogs with increased metabolic stability, such as meththis compound, have been used in research to study the sustained effects of this compound receptor activation nih.gov. These analogs are not as readily hydrolyzed by FAAH, allowing for longer-lasting effects in experimental settings nih.gov.

Furthermore, the synthesis of selective agonists and antagonists for CB1 and CB2 receptors has allowed researchers to determine the specific contributions of each receptor subtype to the various physiological effects mediated by this compound wikipedia.orgmdpi.commdpi.com. For instance, research using selective CB1 antagonists has helped confirm that many of this compound's behavioral effects are mediated through CB1 receptors nih.gov.

Research Methodologies and Experimental Models in Anandamide Studies

In Vitro Experimental Approaches

In vitro studies provide controlled environments to investigate the direct effects of anandamide (B1667382) on cells and tissues, as well as the activity of enzymes involved in its metabolism and its interaction with receptors.

Cellular Models

Diverse cellular models are utilized to study this compound's effects and metabolism. These include neuronal cells, which are primary targets of this compound signaling via cannabinoid receptors. Glial cells, such as astrocytes and microglial cells, are also used, as they express components of the endocannabinoid system and play roles in neuroinflammation modulated by this compound. nih.govf1000research.com Immune cells, including T-lymphocytes, are studied to understand the immunomodulatory effects of this compound. nih.gov Neuroblastoma and glioma cell lines have been used to investigate this compound uptake and degradation. researchgate.net Studies on neural progenitor cells have explored the influence of this compound on cell proliferation and differentiation. preprints.org Prostate epithelial PC-3 cells have served as a model to characterize an this compound degradation system involving uptake and FAAH activity. nih.gov

Tissue Slice Preparations

Tissue slice preparations, particularly from the hippocampus, are valuable for studying the effects of this compound on synaptic transmission and plasticity in a more intact neural circuit environment compared to dissociated cell cultures. Hippocampal slices are used to examine this compound's influence on neuronal activity, such as its effect on sharp wave-ripple complexes and firing rates of hippocampal neurons. researchgate.net These preparations allow for electrophysiological recordings to assess changes in synaptic strength, like long-term potentiation (LTP) and long-term depression (LTD), which can be modulated by this compound acting on CB1 receptors. frontiersin.orgnih.gov Studies in rat hippocampal slices have shown that this compound can inhibit electrically-evoked release of neurotransmitters like acetylcholine. nih.gov Cultured hippocampal slice preparations have also been utilized to study the direct chemical effects of this compound on neuronal plasticity, such as its influence on CREB activity. psu.edu